REACTION_SMILES
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[CH3:26][CH2:27][OH:28].[CH3:29][N:30]([CH3:31])[CH:32]=[O:33].[CH:1]1([CH2:4][NH:5][C:6](=[O:7])[c:8]2[n:9][cH:10][cH:11][c:12]([O:14][c:15]3[cH:16][cH:17][c:18]([N+:21]([O-:22])=[O:23])[cH:19][cH:20]3)[cH:13]2)[CH2:2][CH2:3]1.[Cl-:24].[Fe:34].[NH4+:25].[OH2:35]>>[CH:1]1([CH2:4][NH:5][C:6](=[O:7])[c:8]2[n:9][cH:10][cH:11][c:12]([O:14][c:15]3[cH:16][cH:17][c:18]([NH2:21])[cH:19][cH:20]3)[cH:13]2)[CH2:2][CH2:3]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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O=C(NCC1CC1)c1cc(Oc2ccc([N+](=O)[O-])cc2)ccn1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(NCC1CC1)c1cc(Oc2ccc([N+](=O)[O-])cc2)ccn1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Fe]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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Nc1ccc(Oc2ccnc(C(=O)NCC3CC3)c2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |